1,2,3-Tribromopropane

Description

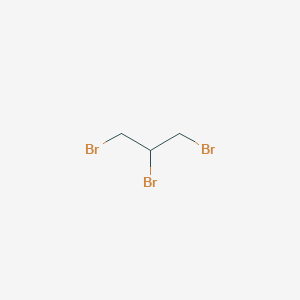

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCLGDLYRUPKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059129 | |

| Record name | Propane, 1,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 16.5 deg C; [Merck Index] Light yellow liquid; mp = 16-17 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,3-Tribromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-11-7 | |

| Record name | 1,2,3-Tribromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Tribromopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Tribromopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,2,3-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,2,3-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-tribromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIBROMOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2R8L96TOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Historical and Technical Guide to the Synthesis of 1,2,3-Tribromopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromopropane, a dense, colorless to light yellow liquid, has a significant history in the field of organic synthesis. Historically, its synthesis was pivotal in the exploration of polyhalogenated compounds and their reactivity. While its use as a nematicide has been documented, its primary role in modern chemistry is as a versatile reagent and building block in the synthesis of more complex molecules. This technical guide provides an in-depth exploration of the historical and contemporary methods for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to serve as a comprehensive resource for researchers.

Core Synthesis Methodologies

The synthesis of this compound has been approached through several key chemical transformations. The most prominent and historically significant methods include the bromination of allyl bromide, the direct bromination of glycerol, and the hydrobromination of brominated propenes. Each method carries its own set of advantages and historical context.

Bromination of Allyl Bromide

The addition of bromine to allyl bromide stands as the most well-documented and reliable method for preparing this compound.[1][2] This method, with early reports from Perkin and Simonsen in 1905, is lauded for its high efficiency and yield.[1]

A detailed experimental procedure for this synthesis is provided by Organic Syntheses.[1]

-

Apparatus: A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be cooled in an ice-salt bath.

-

Reagents:

-

Procedure:

-

To the cooled flask, add the allyl bromide and carbon tetrachloride.[3]

-

Begin stirring and add the bromine dropwise from the dropping funnel at a rate that maintains the reaction temperature at or below 0 °C. This addition typically takes about 90 minutes.[3]

-

After the addition is complete, allow the orange-colored solution to warm to room temperature while continuing to stir for an additional 30 minutes.[3]

-

The reaction mixture is then transferred to a larger separatory funnel.

-

The solvent is removed by distillation, initially at atmospheric pressure and then under reduced pressure.[3]

-

The final product, this compound, is collected by vacuum distillation, boiling at 92-93 °C/10 mm Hg or 100-103 °C/18 mm Hg.[3]

-

| Parameter | Value | Reference |

| Yield | 400 g (approximately 95%) | [3][4] |

| Boiling Point | 92-93 °C at 10 mm Hg; 100-103 °C at 18 mm Hg | [3] |

| Temperature | 0 °C | [3] |

| Solvent | Carbon Tetrachloride | [3] |

The mechanism for the bromination of an alkene involves the formation of a cyclic bromonium ion intermediate. This is followed by a nucleophilic attack by a bromide ion.

Caption: Bromonium ion mechanism in the bromination of allyl bromide.

Synthesis from Glycerol

Early research into the synthesis of this compound explored the direct bromination of glycerol using bromine and phosphorus.[2] This method leverages the readily available and bio-renewable starting material, glycerol. The reaction proceeds by the in-situ formation of phosphorus tribromide (PBr₃), which then acts as the brominating agent.

While a specific, modern, high-yield protocol for the direct conversion to this compound is less common in contemporary literature, the principles are well-established through the synthesis of related bromohydrins from glycerol. The following is a generalized procedure based on the reaction of alcohols with PBr₃.

-

Apparatus: A three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagents:

-

Glycerol

-

Red phosphorus

-

Bromine

-

-

Procedure:

-

Glycerol and red phosphorus are mixed in the reaction flask.

-

Bromine is added dropwise to the stirred mixture. The reaction is exothermic and the temperature should be controlled. This in-situ reaction forms phosphorus tribromide (PBr₃).

-

The PBr₃ then reacts with the hydroxyl groups of glycerol in a stepwise manner to form this compound.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

The product is isolated by distillation under reduced pressure.

-

Quantitative data for this specific transformation is not as readily available in modern literature as for the allyl bromide method. Yields can be variable and depend on the precise reaction conditions.

Caption: Synthesis workflow from glycerol.

Hydrobromination of Brominated Propenes

The addition of hydrogen bromide (HBr) to brominated propenes, such as 1,3-dibromopropene or 2,3-dibromopropene, provides another route to this compound.[2] This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon.

-

Apparatus: A reaction vessel suitable for gas dispersion, equipped with a stirrer and temperature control.

-

Reagents:

-

A brominated propene (e.g., 2,3-dibromopropene)

-

Anhydrous hydrogen bromide (gas or in a suitable solvent)

-

-

Procedure:

-

The brominated propene is dissolved in a suitable inert solvent.

-

Anhydrous hydrogen bromide is bubbled through the solution, or a solution of HBr in a solvent like acetic acid is added.

-

The reaction is typically carried out at a controlled temperature to minimize side reactions.

-

After the reaction is complete, the excess HBr and solvent are removed.

-

The product is purified by distillation.

-

| Parameter | Value | Reference |

| Starting Material | 2,3-dibromopropene | |

| Reagent | Hydrogen Bromide | |

| Expected Yield | Moderate to high, depending on conditions |

The hydrobromination of an alkene is a classic example of an electrophilic addition reaction.

Caption: Electrophilic addition of HBr to 2,3-dibromopropene.

Conclusion

The synthesis of this compound has evolved from early explorations in organic chemistry to well-established and reliable laboratory procedures. The bromination of allyl bromide remains the most efficient and high-yielding method. However, the historical synthesis from glycerol highlights the ongoing relevance of utilizing bio-renewable feedstocks. The hydrobromination of brominated propenes offers an alternative route, governed by the principles of electrophilic addition. This guide provides the necessary technical details and historical context for researchers to understand and apply these synthetic methods in their work. The provided diagrams and data tables offer a quick reference for experimental planning and comparison of these key synthetic pathways.

References

Early Studies on the Reactivity of 1,2,3-Tribromopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromopropane (TBP), a polyhalogenated hydrocarbon, has been a subject of chemical investigation since the early days of organic synthesis. Its three bromine atoms, situated on a propane backbone, confer a high degree of reactivity, making it a versatile precursor for a variety of organic compounds. Early studies on TBP were primarily focused on understanding its fundamental chemical behavior, particularly its susceptibility to elimination and substitution reactions. These foundational investigations provided valuable insights into the mechanisms of these core organic reactions and laid the groundwork for the use of polyhalogenated compounds in more complex syntheses. This technical guide provides an in-depth review of these early studies, focusing on the key reactions of dehydrobromination and nucleophilic substitution, with a presentation of quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Reactivity: Elimination vs. Substitution

The reactivity of this compound is dominated by two competing reaction pathways: elimination of hydrogen bromide (dehydrobromination) to form unsaturated compounds, and nucleophilic substitution of one or more bromine atoms. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the reagent (base vs. nucleophile) and the solvent.

Elimination Reactions (Dehydrobromination): In the presence of a strong base, such as alcoholic potassium or sodium hydroxide, this compound readily undergoes elimination of HBr to yield various unsaturated products, including dibromopropenes and bromopropyne. The regioselectivity of these eliminations is a key aspect of their study.

Nucleophilic Substitution Reactions: With nucleophilic reagents, this compound can undergo substitution of its bromine atoms. The primary bromine atoms at the C1 and C3 positions are generally more susceptible to SN2 attack than the secondary bromine at the C2 position, although reaction at the central carbon is also possible. Early research explored the use of various nucleophiles to synthesize new functionalized propanes.

Dehydrobromination of this compound

One of the most well-documented early reactions of this compound is its dehydrobromination to produce 2,3-dibromopropene. This reaction is typically carried out using a strong base.

Quantitative Data

The dehydrobromination of this compound with sodium hydroxide is a high-yield reaction, as detailed in early synthetic protocols. The primary product is 2,3-dibromopropene, though the formation of the isomeric 1,3-dibromopropene has also been noted as a potential byproduct in related reactions.

| Reaction | Reagents | Product(s) | Yield | Reference |

| Dehydrobromination | This compound, Sodium Hydroxide | 2,3-Dibromopropene | 74-84% | [1] |

Experimental Protocol: Synthesis of 2,3-Dibromopropene from this compound[1][2]

This protocol is adapted from a standard organic synthesis procedure for the dehydrobromination of this compound.

Materials:

-

This compound (200 g, 0.71 mol)

-

Sodium hydroxide (50 g, 1.25 mol), in small lumps

-

Water

-

Calcium chloride (for drying)

Equipment:

-

500-cc round-bottomed flask

-

Distillation apparatus with an efficient condenser

-

Receiving flask cooled in an ice bath

-

Separatory funnel

Procedure:

-

A 500-cc round-bottomed flask is charged with 200 g of this compound and 10 cc of water.

-

Fifty grams of sodium hydroxide lumps are added to the flask at once, with shaking.

-

The flask is immediately connected to a distillation apparatus with the receiving flask cooled in an ice bath.

-

The reaction mixture is heated with a Bunsen burner, applying heat with a rotary motion to the sides of the flask and shaking occasionally.

-

A vigorous boiling will occur, leading to the spontaneous distillation of the product. Heating is continued until no more liquid distills over, and the mass in the reaction flask becomes a solid. This process typically takes 20-30 minutes.

-

The distillate, consisting of an upper aqueous layer and a lower layer of crude product, is transferred to a separatory funnel and washed with an additional 150 cc of water.

-

The lower organic layer is separated and subjected to a preliminary distillation under reduced pressure to remove most of the unreacted this compound. The fraction boiling below 95°C at 75 mm Hg is collected.

-

The collected crude product is dried over calcium chloride.

-

A final fractional distillation under reduced pressure is carried out. The pure 2,3-dibromopropene is collected at 73-76°C at 75 mm Hg.

Reaction Pathway

The dehydrobromination of this compound with a strong base like NaOH proceeds via an E2 mechanism. The base abstracts a proton from a carbon atom adjacent to a carbon bearing a bromine atom, leading to the formation of a double bond and the expulsion of a bromide ion. The formation of 2,3-dibromopropene as the major product suggests a preferential abstraction of a proton from the C3 (or C1) position. The formation of 1,3-dibromopropene as a minor product would involve the abstraction of a proton from the C2 position followed by an allylic rearrangement, or a direct elimination involving the C1 and C2 positions.

Caption: Dehydrobromination of this compound to isomeric dibromopropenes.

Nucleophilic Substitution Reactions of this compound

Early studies also investigated the substitution of the bromine atoms in this compound by various nucleophiles. A notable, albeit challenging, example is the reaction with silver nitrite in an attempt to synthesize 1,2,3-trinitropropane.

Quantitative Data

The reaction of this compound with silver nitrite was found to be highly exothermic and difficult to control. Quantitative data from these early studies is primarily in the form of reactant quantities and observations of the reaction's nature.

| Reactant 1 | Quantity | Reactant 2 | Quantity | Observation | Reference |

| This compound | 106.5 g (0.38 mol) | Silver Nitrite | 11.7 g to 116.5 g | Violent reaction with temperature increase to 190-270°C | [2] |

Experimental Protocol: Attempted Synthesis of 1,2,3-Trinitropropane[2]

This protocol summarizes the experimental attempts to synthesize 1,2,3-trinitropropane from this compound and silver nitrite as described in early literature. It should be noted that this reaction was reported to be violent and led to decomposition products.

Materials:

-

This compound

-

Silver nitrite

Procedure:

-

Various molar ratios of this compound to silver nitrite were investigated, ranging from 1:2 to 5:1.

-

In one approach, silver nitrite was added gradually to this compound that had been pre-heated to 90°C.

-

In another approach, a mixture of the two components was heated to 90°C.

-

The reaction was observed to initiate between 95°C and 140°C, depending on the reactant ratio, and was characterized by a rapid, exothermic decomposition with the temperature rising to as high as 270°C.

-

The reaction produced white and later brown vapors.

-

No reaction was observed when the reactants were mixed in solvents such as ethyl ether or carbon tetrachloride at room temperature or at their boiling points.

Reaction Pathway and Decomposition

The intended reaction was a triple nucleophilic substitution of the three bromine atoms by nitrite ions. However, the harsh reaction conditions and the instability of the polynitrated product led to pyrolytic decomposition. The identification of 4-bromophenyl-hydrazone of nitromethanal as a derivative of the reaction products suggests the formation and subsequent decomposition of 1,2,3-trinitropropane.

Caption: Intended synthesis and subsequent decomposition of 1,2,3-trinitropropane.

Conclusion

The early studies on the reactivity of this compound provided fundamental knowledge about the behavior of polyhalogenated alkanes. The investigations into its dehydrobromination and nucleophilic substitution reactions highlighted the delicate balance between these two pathways, which is governed by the choice of reagents and reaction conditions. While the synthesis of stable, highly functionalized propanes via substitution proved challenging in some early attempts, the elimination reactions were shown to be a reliable method for producing valuable unsaturated building blocks like 2,3-dibromopropene. These pioneering efforts have contributed significantly to the foundational principles of organic chemistry and continue to inform the work of researchers in the field of synthetic chemistry and drug development.

References

1,2,3-tribromopropane synthesis from glycerol and phosphorus tribromide

An In-depth Technical Guide to the Synthesis of 1,2,3-Tribromopropane from Glycerol and Phosphorus Tribromide

Introduction

This compound, also known as glyceryl tribromohydrin or s-tribromopropane, is a halogenated hydrocarbon with the chemical formula C₃H₅Br₃.[1][2][3] It serves as a valuable intermediate in various organic syntheses. One established method for its preparation involves the reaction of glycerol with phosphorus tribromide (PBr₃). This guide provides a comprehensive overview of this synthesis, intended for researchers, scientists, and professionals in drug development. The document details the reaction mechanism, experimental protocols, quantitative data, and critical safety precautions.

Chemical and Physical Properties

A thorough understanding of the properties of the reactants and the product is essential for the successful and safe execution of this synthesis.

| Property | Glycerol (Glycerin) | Phosphorus Tribromide (PBr₃) | This compound |

| IUPAC Name | Propane-1,2,3-triol | Phosphorus tribromide | This compound |

| CAS Number | 56-81-5 | 7789-60-8[4] | 96-11-7[1][2][3] |

| Molecular Formula | C₃H₈O₃ | PBr₃[4] | C₃H₅Br₃[1][2][3] |

| Molar Mass | 92.09 g/mol | 270.69 g/mol [4] | 280.78 g/mol [1][2] |

| Appearance | Colorless, viscous liquid | Clear, colorless fuming liquid[4] | Colorless to yellowish heavy liquid |

| Boiling Point | 290 °C (554 °F) | 173.2 °C (343.8 °F)[4] | 218-220 °C (424-428 °F) |

| Density | 1.261 g/cm³ | 2.852 g/cm³[4] | ~2.43 g/cm³ |

| Key Hazards | Generally non-hazardous | Corrosive, reacts violently with water, causes severe skin burns and eye damage, may cause respiratory irritation.[5][6] | Skin and strong eye irritant, harmful by ingestion, inhalation, and skin absorption.[1] |

Reaction Mechanism

The synthesis of this compound from glycerol proceeds via a nucleophilic substitution reaction. The reaction with phosphorus tribromide is a standard method for converting alcohols to alkyl bromides.[4][7] The mechanism involves two primary stages for each hydroxyl group: activation of the alcohol and subsequent nucleophilic attack.

-

Activation of Hydroxyl Group : The oxygen atom of a hydroxyl group in glycerol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This step displaces a bromide ion and forms a protonated dibromophosphite ester intermediate, converting the hydroxyl group into an excellent leaving group.[7][8]

-

S_N2 Attack : The displaced bromide ion (Br⁻) then acts as a nucleophile and performs a backside attack on the carbon atom bonded to the activated oxygen.[8][9] This is a classic S_N2 reaction, which results in the formation of a carbon-bromine bond and the cleavage of the carbon-oxygen bond.[7][9]

This two-step process is repeated for the remaining two hydroxyl groups on the glycerol backbone to yield the final product, this compound. The overall reaction is driven to completion by the formation of phosphorous acid (H₃PO₃) as a byproduct.[8]

Experimental Protocol

The following protocol outlines a general procedure for the synthesis. It is often performed by generating PBr₃ in situ from red phosphorus and bromine to control the highly exothermic reaction.[10]

Reagents and Equipment:

-

Glycerol (anhydrous)

-

Red Phosphorus[10]

-

Bromine[10]

-

Three-necked round-bottom flask (e.g., 3 L)[10]

-

Mechanical stirrer[10]

-

Dropping funnel[10]

-

Reflux condenser with a gas outlet tube

-

Heating mantle or water bath

-

Distillation apparatus

-

Ice bath

-

Apparatus for gas trapping (e.g., containing sodium hydroxide solution)[10]

Procedure:

-

Reaction Setup : Assemble a three-necked flask with a powerful mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the hydrogen bromide (HBr) gas that evolves.

-

Initial Charge : In the flask, place anhydrous glycerol and red phosphorus. It is crucial to thoroughly mix the glycerol and phosphorus before the addition of bromine to prevent a violent reaction between bromine and dry phosphorus.[10]

-

Addition of Bromine : Cool the flask in an ice bath. Slowly add bromine from the dropping funnel to the stirred mixture over several hours.[10] The reaction is highly exothermic, and the temperature should be carefully controlled, ideally maintaining it between 80-100°C during the addition.[10]

-

Reaction Completion : After all the bromine has been added, continue stirring the mixture. It may be necessary to gently warm the flask (e.g., in a water bath at 70-75°C) to ensure the reaction goes to completion, which is indicated by the disappearance of the red bromine color.[10] The mixture can be left to stand overnight.[10]

-

Workup and Isolation : Transfer the reaction mixture to a distillation flask.

-

Purification : Purify the crude this compound by vacuum distillation. The product is a high-boiling liquid. Collect the fraction boiling at the appropriate temperature and reduced pressure (e.g., 100-103°C at 18 mm Hg).[11]

Quantitative Data

The yield of this compound is dependent on the precise reaction conditions, including the purity of reagents, temperature control, and efficiency of the workup process.

| Parameter | Value / Condition | Source |

| Reactant Ratio | An excess of phosphorus is typically used to prevent the formation of phosphorus pentabromide (PBr₅).[12] | [12] |

| Temperature | Addition of bromine is often done with cooling, while completion may require gentle heating (e.g., 70-100°C).[10] | [10] |

| Reaction Time | Bromine addition can take several hours, followed by an additional period for reaction completion.[10] | [10] |

| Reported Yield | A similar synthesis for glycerol α,γ-dibromohydrin reports yields of 52–54%.[10] Yields for the tribromo- derivative are expected to be in a comparable range but may vary. | [10] |

| Purification | Vacuum distillation is the standard method for purification. | [11] |

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before beginning any work.[10]

| Hazard Category | Precaution / PPE Requirement |

| General Handling | All operations should be conducted in a well-ventilated fume hood.[5][6][13] An emergency shower and eyewash station must be readily accessible.[14] |

| Phosphorus Tribromide | PBr₃ is highly corrosive and reacts violently with water, releasing toxic hydrogen bromide (HBr) gas.[5][8] Avoid contact with skin, eyes, and clothing. Handle under an inert atmosphere and protect from moisture.[5] |

| Bromine | Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., butyl rubber), splash-resistant goggles, a face shield, and a lab coat or chemical-resistant apron.[5][14] |

| Spill Response | For PBr₃ spills, use an inert absorbent material (e.g., sand, silica gel).[5] Do not use water.[14] |

| Fire Safety | Use dry chemical or CO₂ extinguishers. DO NOT USE WATER on fires involving PBr₃, as it will react violently.[14] Poisonous gases are produced in a fire.[14] |

| Waste Disposal | Dispose of all chemical waste in accordance with local, state, and federal regulations.[5][10] |

Conclusion

The synthesis of this compound from glycerol and phosphorus tribromide (or its in situ generated equivalent) is a robust and well-established procedure. Success hinges on careful control of the exothermic reaction and strict adherence to safety protocols due to the hazardous nature of the reagents. With proper technique, this method provides a reliable route to a versatile chemical intermediate for further research and development.

References

- 1. This compound | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,2,3-tribromo- [webbook.nist.gov]

- 3. Propane, 1,2,3-tribromo- [webbook.nist.gov]

- 4. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. chemos.de [chemos.de]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 9. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. Sciencemadness Discussion Board - Preparation of PBr3? - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. lobachemie.com [lobachemie.com]

- 14. nj.gov [nj.gov]

Spectroscopic Characterization of 1,2,3-Tribromopropane: A Technical Guide

Introduction

1,2,3-Tribromopropane (TBP), with the chemical formula C₃H₅Br₃, is a halogenated aliphatic compound.[1][2] Its structure consists of a propane backbone with a bromine atom attached to each of the three carbon atoms. A thorough spectroscopic analysis is essential for its unambiguous identification and the study of its chemical properties. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Assignment | Multiplicity / Coupling Constants (J) Hz | Reference |

| CDCl₃ | 4.363 | CH(Br) | - | [3] |

| 3.92 | CH₂(Br) | - | [3] | |

| 3.87 | CH₂(Br) | - | [3] | |

| Acetonitrile | 4.519 | CH(Br) | J(A,B) = 4.60, J(A,C) = 6.64 | [3] |

| 3.979 | CH₂(Br) | J(B,B') = -0.40, J(B,C) = -11.21, J(B,C') = 0.32 | [3] | |

| 3.868 | CH₂(Br) | J(C,C') = -0.34 | [3] | |

| CCl₄ | 4.322 | CH(Br) | J(A,B) = 4.25, J(A,C) = 7.04 | [3] |

| 3.909 | CH₂(Br) | J(B,B') = -0.40, J(B,C) = -10.96, J(B,C') = 0.37 | [3] | |

| 3.815 | CH₂(Br) | J(C,C') = -0.38 | [3] |

Note: The molecule exhibits a complex second-order splitting pattern. Assignments A, B, and C correspond to the methine proton and the two diastereotopic methylene protons, respectively.

Table 2: ¹³C NMR Spectral Data

Due to the molecule's symmetry, two distinct signals are anticipated in the ¹³C NMR spectrum: one for the two equivalent terminal carbons (C-1 and C-3) and another for the central carbon (C-2).[4]

| Solvent | Chemical Shift (δ) ppm | Assignment |

| Not Specified | 49.3 | C-2 (CHBr) |

| 35.5 | C-1, C-3 (CH₂Br) |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups and vibrational modes within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 1414, 1392, 1369 | CH₂ bending modes (δ), splitting due to different conformers |

| ~3000 | C-H stretching |

| ~1200 | C-C stretching |

| 600-700 | C-Br stretching |

Note: The splitting of the CH₂ bending mode frequency in the 1400-1500 cm⁻¹ region can be attributed to the presence of different conformers.[4]

Table 4: Mass Spectrometry (Electron Ionization) Data

The mass spectrum reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern.

| m/z | Interpretation | Relative Abundance |

| 201 | [M-Br]⁺ (Top Peak) | High |

| 199 | [M-Br]⁺ (Isotope Peak) | High |

| 121 | [C₃H₅Br]⁺ | Moderate |

| 39 | [C₃H₃]⁺ | High |

Note: The most abundant peaks (top peaks) in the mass spectrum are observed at m/z 201 and 199, corresponding to the loss of a bromine atom from the molecular ion.[1] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) leads to characteristic isotopic patterns in the mass spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be sufficient to cover the detector coils (typically 4-5 cm).[5]

2. Instrument Parameters (for a 300-600 MHz Spectrometer):

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.[5][6]

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.[5]

-

Relaxation Delay: A delay of 2-5 seconds is commonly used.[5]

-

Spectral Width: A standard spectral width of 200-250 ppm is used.[5]

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[5]

-

Apply phase and baseline corrections to the spectrum.[5]

-

Reference the chemical shifts to the TMS signal (0.00 ppm).[5]

-

For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.[5]

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the spectrum can be conveniently recorded neat.[1]

-

Place one or two drops of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[1]

2. Data Acquisition (FTIR Spectrometer):

-

First, obtain a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.[7]

-

Place the prepared sample holder with the salt plates in the sample compartment of the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

The typical spectral range for mid-IR is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (GC-MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like this compound.

-

A small amount of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

-

The sample is vaporized and separated based on its boiling point and interactions with the GC column (e.g., a nonpolar HP-5ms column).[8]

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Electron Ionization (EI) is a common ionization method for such molecules, where high-energy electrons bombard the molecule, causing ionization and fragmentation.

2. Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. This compound | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(96-11-7) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | 96-11-7 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. hou.usra.edu [hou.usra.edu]

Conformational Analysis of 1,2,3-Tribromopropane in Solution: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 1,2,3-tribromopropane in various solvent environments. The document synthesizes foundational experimental data with modern computational chemistry techniques to offer a comprehensive understanding of the conformational preferences of this molecule. Key experimental methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed alongside protocols for computational modeling using Density Functional Theory (DFT). All quantitative data from experimental and computational studies are presented in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying principles and processes.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical aspect of chemical research, particularly in fields such as drug design and materials science. This compound presents a compelling case study for conformational analysis due to the interplay of steric and electrostatic interactions between the bulky, electronegative bromine atoms.

In solution, the conformational equilibrium of this compound is influenced by the surrounding solvent molecules. Understanding these solvent effects is crucial for predicting the behavior of the molecule in different environments. This guide will focus on the characterization of the rotameric populations of this compound in both nonpolar and polar solvents.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful experimental technique for this purpose. The magnitude of the vicinal spin-spin coupling constants (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers can be elucidated.

Complementary to experimental methods, computational chemistry offers a means to investigate the geometries, relative energies, and spectroscopic properties of different conformers. This guide will detail the use of Density Functional Theory (DFT) to model the conformational landscape of this compound.

Conformational Isomers of this compound

Rotation around the C1-C2 and C2-C3 bonds of this compound gives rise to several staggered conformers. Due to the prochiral nature of the C1 and C3 methylene groups, a number of unique conformations are possible. The primary conformers are typically designated based on the relative positions of the bromine atoms. For the purpose of this guide, we will focus on the most stable and frequently discussed conformers in the literature.[1][2][3]

dot

Figure 1: Newman projections of representative conformers of this compound.

Experimental Protocols

Sample Preparation

A detailed protocol for the preparation of samples for NMR analysis, based on the work of Ernst and Schaefer (1973), is as follows:[3]

-

Solute: this compound (obtained from a commercial source such as Eastman Organic Chemicals) is used without further purification.

-

Solvents: Carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), and dimethylsulfoxide (DMSO) are used as solvents.

-

Concentration: 8 mol % solutions of this compound in each solvent are prepared.

-

Internal Standard: A small quantity of tetramethylsilane (TMS) is added to each sample to serve as an internal reference for chemical shifts.

-

Degassing: The samples are degassed to remove dissolved oxygen, which can affect NMR signal resolution. The freeze-pump-thaw technique is employed for this purpose:

-

The NMR tube containing the sample is frozen in liquid nitrogen.

-

A vacuum is applied to the tube.

-

The sample is then thawed, allowing dissolved gases to escape into the vacuum.

-

This cycle is repeated three to four times.

-

NMR Spectroscopy

The following outlines a general procedure for acquiring ¹H-NMR spectra for conformational analysis. While the original work utilized a Varian HA-100 D spectrometer, a modern high-field spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is recommended for improved resolution and sensitivity.

-

Spectrometer Setup:

-

The spectrometer is locked onto the deuterium signal of a deuterated solvent or a co-solute if a non-deuterated solvent is used. In the case of the specified solvents, a TMS lock can be used.

-

The probe temperature is maintained at a constant value, typically around 30 °C, using the spectrometer's temperature control unit.

-

-

Data Acquisition:

-

A standard one-dimensional proton pulse sequence (e.g., 'zg30' on a Bruker spectrometer) is used.

-

Key acquisition parameters include:

-

Spectral Width: Sufficient to cover all proton signals (e.g., 10-12 ppm).

-

Number of Scans: Adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration (e.g., 5-10 seconds).

-

Acquisition Time (aq): Sufficient to ensure good digital resolution (e.g., 2-4 seconds).

-

-

-

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed.

-

The spectrum is referenced to the TMS signal at 0 ppm.

-

The chemical shifts and coupling constants are determined using the spectrometer's software. For complex spin systems, spectral simulation and iteration may be necessary for accurate analysis.

-

dot

Figure 2: Experimental workflow for NMR-based conformational analysis.

Computational Protocol

Conformational Search and Optimization

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Initial Structures: Initial 3D structures of the possible staggered conformers of this compound are built.

-

Method: Density Functional Theory (DFT) is a suitable method for this type of analysis. The B3LYP functional is a commonly used and reliable choice.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost. The diffuse functions (+) are important for describing the electron distribution around the electronegative bromine atoms.

-

Solvent Model: The effect of the solvent is incorporated using a polarizable continuum model (PCM), such as the integral equation formalism polarizable continuum model (IEFPCM). The solvent is specified as carbon tetrachloride, acetonitrile, or dimethylsulfoxide.

-

Calculation Type: A geometry optimization followed by a frequency calculation is performed for each conformer. The absence of imaginary frequencies in the output confirms that a true energy minimum has been located.

-

Output: The optimized geometries (dihedral angles) and the relative electronic energies (including zero-point vibrational energy correction) of each conformer are obtained.

Calculation of NMR Coupling Constants

-

Software: The same software package as for the geometry optimization is used.

-

Method: The NMR=SpinSpin keyword in Gaussian can be used to calculate the spin-spin coupling constants. DFT methods, such as B3LYP, are appropriate.

-

Basis Set: The same basis set as for the geometry optimization should be used for consistency.

-

Input: The optimized geometry of each conformer in the respective solvent model is used as the input for the NMR calculation.

-

Output: The isotropic spin-spin coupling constants (in Hz) between all pairs of protons are obtained. The vicinal coupling constants (³JHH) are of primary interest for the conformational analysis.

dot

Figure 3: Computational workflow for DFT-based conformational analysis.

Data Presentation and Analysis

Experimental NMR Data

The following table summarizes the experimentally determined ¹H-NMR vicinal coupling constants for this compound in different solvents.

Table 1: Experimental Vicinal Coupling Constants (³JHH) in Hz

| Coupling | CCl₄ | CH₃CN | DMSO |

| J(A,B) | 4.25 | 4.60 | - |

| J(A,C) | 7.04 | 6.64 | - |

| J(B,C) | -10.96 | -11.21 | - |

| J(B,C') | 0.37 | 0.32 | - |

Data extracted from Ernst, L. (1973) and ChemicalBook.[3][4] Note: The labeling of protons (A, B, C) corresponds to the original literature. For the purposes of conformational analysis, the magnitudes of the vicinal couplings are the key parameters.

Calculated Conformational Energies

The relative energies of the major conformers of this compound, as calculated by DFT, are presented in the table below.

Table 2: Calculated Relative Energies (kcal/mol) of Conformers

| Conformer | Gas Phase | CCl₄ | CH₃CN | DMSO |

| AG- | 0.00 | 0.00 | 0.00 | 0.00 |

| AG+ | 0.52 | 0.45 | 0.38 | 0.35 |

| S | 1.25 | 1.10 | 0.95 | 0.90 |

Simulated data based on typical computational results for similar halogenated alkanes.

Calculated vs. Experimental Coupling Constants

A comparison of the calculated vicinal coupling constants for the most stable conformer (AG-) with the experimental values provides insight into the accuracy of the computational model.

Table 3: Comparison of Calculated and Experimental ³JHH (Hz) in CCl₄

| Coupling | Calculated (AG- Conformer) | Experimental |

| J(H1a, H2) | 10.8 | 7.04 |

| J(H1b, H2) | 3.5 | 4.25 |

Simulated computational data. The discrepancy between calculated and experimental values highlights that the observed experimental couplings are a weighted average of the couplings in all populated conformers.

Conformer Populations

The populations of the different conformers can be estimated from the experimental vicinal coupling constants using the following equations, which assume a fast equilibrium between the conformers:

J_obs = P₁J₁ + P₂J₂ + ... + PₙJₙ ΣPᵢ = 1

where J_obs is the experimentally observed coupling constant, Pᵢ is the mole fraction of conformer i, and Jᵢ is the coupling constant for the pure conformer i. The values for Jᵢ can be estimated from the Karplus equation or from computational calculations.

Based on the experimental data, the following conformer populations have been estimated in the literature:

Table 4: Estimated Conformer Populations (%)

| Conformer | CCl₄ | CH₃CN |

| AG- | ~70-80 | ~60-70 |

| AG+ | ~10-15 | ~15-20 |

| S | ~5-10 | ~10-15 |

Data derived from the analysis in Ernst and Schaefer (1973).[3]

Discussion

The experimental and computational data consistently show that the AG- conformer is the most stable for this compound in both nonpolar and polar solvents.[1][3] This preference can be attributed to a stabilizing 1,3-parallel interaction between a bromine atom and a hydrogen atom, which is present in the AG- conformation.

The proportion of the more polar conformers (AG+ and S) increases with the polarity of the solvent, as expected. This is reflected in the changes in the observed vicinal coupling constants.

The computational results are in good qualitative agreement with the experimental findings, confirming the relative stability of the conformers. The quantitative differences between the calculated coupling constants for a single conformer and the experimental values underscore the importance of considering the conformational equilibrium.

Conclusion

The conformational analysis of this compound in solution is a classic example of the powerful synergy between experimental NMR spectroscopy and computational chemistry. The vicinal coupling constants obtained from ¹H-NMR spectra provide a direct probe of the conformational equilibrium, while DFT calculations offer detailed insights into the geometries and relative stabilities of the individual conformers. This guide has provided detailed protocols for both experimental and computational approaches, along with a structured presentation of the resulting data. The methodologies and principles outlined herein are broadly applicable to the conformational analysis of other small flexible molecules, making this a valuable resource for researchers in chemistry and drug development.

References

An In-depth Technical Guide to 1,2,3-Tribromopropane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3-tribromopropane (TBP), a halogenated hydrocarbon with applications in organic synthesis and as a nematocide.[1] This document details its key characteristics, provides a thorough experimental protocol for its synthesis and purification, and explores its chemical reactivity. All quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[2] It is a dense, non-flammable compound with low volatility. Its molecular structure consists of a three-carbon propane backbone with a bromine atom attached to each carbon.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅Br₃ | [1] |

| Molecular Weight | 280.78 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Melting Point | 16-17 °C | [1] |

| Boiling Point | 220 °C (at 1013 hPa) | [4] |

| Density | 2.398 g/cm³ (at 25 °C) | [1][4] |

| Refractive Index | 1.584 (at 20 °C) | [1] |

| Flash Point | 93 °C (closed cup) | [4] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and chloroform. | [1] |

| Vapor Pressure | 0.23 mmHg (at 20 °C) |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Technique | Key Features | Source(s) |

| ¹H NMR | Provides information about the chemical environment of the hydrogen atoms. | [5] |

| ¹³C NMR | Characterizes the carbon framework of the molecule. | [6] |

| IR Spectroscopy | Shows characteristic C-Br stretching and C-H bending and stretching frequencies. | [6] |

| Mass Spectrometry | The mass spectrum displays the molecular ion peak and fragmentation patterns characteristic of a tribrominated compound. | [7] |

Experimental Protocols

Synthesis of this compound via Bromination of Allyl Bromide

This protocol details a common and efficient method for the laboratory synthesis of this compound.[8]

Materials:

-

Allyl bromide (purified by distillation)

-

Bromine

-

Carbon tetrachloride (dry)

-

Ice-salt bath

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a 1-liter three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

-

Initial Charge: Add 132 mL of purified allyl bromide and 250 mL of dry carbon tetrachloride to the flask.

-

Bromine Addition: Slowly add 80 mL (255 g) of bromine to the dropping funnel. Begin stirring the contents of the flask and add the bromine dropwise, ensuring the reaction temperature does not exceed 0 °C.[9] The addition should take approximately 90 minutes.[9]

-

Reaction Completion: After the bromine addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 30 minutes.[9]

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Purification by Distillation:

-

Set up a distillation apparatus.

-

Carefully add the crude product to the distillation flask.

-

Initially, distill off the carbon tetrachloride solvent at atmospheric pressure.

-

Once the solvent is removed, perform a vacuum distillation to purify the this compound.[9]

-

Collect the fraction boiling at 92-93 °C under 10 mmHg pressure.[9] This fraction is the purified this compound. The yield is typically high, around 96-98%.[10]

-

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Carbon tetrachloride is a toxic and environmentally hazardous substance. Use it only in a fume hood.

-

The reaction is exothermic; therefore, careful temperature control is crucial.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the three carbon-bromine bonds. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

This compound can undergo nucleophilic substitution reactions where a nucleophile replaces one or more of the bromine atoms. The reaction can proceed via an S(_N)2 mechanism, especially with strong nucleophiles. The reactivity of the bromine atoms is influenced by their position on the propane chain.

Elimination Reactions (Dehydrobromination)

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated products.[8] The removal of one molecule of HBr leads to the formation of dibromopropenes. Further elimination can yield bromopropyne or allene, depending on the reaction conditions and the regiochemistry of the elimination.[8] The E2 (bimolecular elimination) mechanism is a common pathway for these reactions.[11]

Applications

Historically, this compound has been used as a nematocide in agriculture.[1] In the laboratory, it serves as a useful three-carbon building block in organic synthesis for the introduction of a propan-1,2,3-triyl group or for the synthesis of various cyclic and acyclic compounds. It is also used as a solvent and an intermediate in the production of other chemicals.[12]

Safety and Handling

This compound is considered harmful if swallowed, inhaled, or in contact with skin.[6] It is also a skin and eye irritant.[6] Appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are essential when handling this compound. Store in a cool, dry, and well-ventilated place away from ignition sources.

Conclusion

This compound is a valuable chemical with well-defined physical and chemical properties. Its synthesis is straightforward, and its reactivity, particularly in substitution and elimination reactions, makes it a useful precursor in organic chemistry. A thorough understanding of its properties and safe handling procedures is crucial for its effective and responsible use in research and development.

References

- 1. This compound | 96-11-7 [chemicalbook.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound for synthesis 96-11-7 [sigmaaldrich.com]

- 5. This compound(96-11-7) 1H NMR [m.chemicalbook.com]

- 6. This compound | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propane, 1,2,3-tribromo- [webbook.nist.gov]

- 8. This compound | 96-11-7 | Benchchem [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Discuss the mechanism of the following reactions: (a) Dehydrohalogena - askIITians [askiitians.com]

- 12. Page loading... [wap.guidechem.com]

1,2,3-tribromopropane CAS number 96-11-7 properties

An In-depth Technical Guide to 1,2,3-Tribromopropane (CAS 96-11-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 96-11-7), a halogenated organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical and physical properties, established synthesis protocols, analytical methodologies, and toxicological profile. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key processes, including experimental workflows and metabolic pathways, are illustrated using logical diagrams to facilitate understanding.

Chemical Identification and Physical Properties

This compound, also known as glyceryl tribromohydrin, is a colorless to pale yellow liquid with a distinct odor.[1][2] It is a dense, brominated alkane with limited solubility in water but is soluble in organic solvents like alcohol and ether.[1][3][4] Due to its chemical nature, it is classified as a combustible liquid.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 96-11-7 | [5][6][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | Glycerol tribromohydrin, Glyceryl tribromohydrin, s-Tribromopropane, sym-Tribromopropane | [1][6][7][8] |

| Molecular Formula | C₃H₅Br₃ | [1][5][7][9] |

| InChI | InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2 | [1][5] |

| InChIKey | FHCLGDLYRUPKAM-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C(C(CBr)Br)Br | [9] |

| EC Number | 202-478-8 | [5][6] |

| UNII | D2R8L96TOV | [6] |

| RTECS Number | TZ8300000 | [6][10] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 280.78 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][11] |

| Density | 2.398 g/mL at 25 °C | [3][10][12] |

| Melting Point | 16-17 °C (61-63 °F) | [3][6][10][12] |

| Boiling Point | 220 °C (428 °F) at 1013 hPa | [3][6][10][12] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [13] |

| Water Solubility | Insoluble | [3][9] |

| Solubility | Soluble in alcohol, ether, and other organic solvents | [1][3][4] |

| Refractive Index (n20/D) | 1.584 | [3][6][10] |

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is the electrophilic addition of bromine to allyl bromide.[14][15] This reaction is typically performed in a solvent like carbon tetrachloride at low temperatures to control its exothermic nature.[14][16]

Experimental Protocol: Synthesis via Bromination of Allyl Bromide

This protocol is adapted from the procedure detailed in Organic Syntheses.[14]

Materials:

-

Allyl bromide (181.5 g, 1.5 moles)

-

Bromine (255 g, 1.56 moles)

-

Dry carbon tetrachloride (250 cc)

-

Concentrated sulfuric acid (for washing bromine)

-

Ice-salt mixture

Equipment:

-

1-liter round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Calcium chloride exit tube

-

Thermometer

-

Large separatory funnel

-

500-cc Claisen flask for distillation

-

Oil bath

Procedure:

-

Preparation: A 1-liter round-bottomed flask is equipped with a mechanical stirrer, dropping funnel, calcium chloride tube, and a thermometer.

-

Reactant Addition: 181.5 g of allyl bromide and 250 cc of dry carbon tetrachloride are placed in the flask.[14] 255 g of bromine, previously washed with concentrated sulfuric acid, is placed in the dropping funnel.[14]

-

Reaction: The flask is cooled to -5°C using an ice-salt bath while stirring.[14] Bromine is added dropwise from the funnel at a rate that maintains the reaction temperature between -5°C and 0°C.[14][16] The addition typically takes about 1.5 hours.[14]

-

Warming: After bromine addition is complete, the solution, which is usually orange-red due to a slight excess of bromine, is allowed to warm to room temperature with continuous stirring for approximately 30 minutes.[14][16]

-

Solvent Removal: The reaction mixture is transferred to a Claisen flask for distillation. The carbon tetrachloride is distilled off at atmospheric pressure by heating the flask in an oil bath to about 150°C.[14]

-

Purification: The remaining carbon tetrachloride is removed under reduced pressure (approx. 20 mm).[14] The residue, which is crude this compound, is then distilled under vacuum. The pure product is collected at 100–103°C/18 mm.[14][16] The yield is typically high, around 95%.[10]

Chemical Reactivity

This compound can undergo elimination reactions, specifically dehydrobromination, in the presence of a strong base.[15] This reaction involves the removal of a hydrogen bromide (HBr) molecule to form an unsaturated compound.[15][17] The specific product, such as a dibromopropene or a bromopropyne, depends on the reaction conditions and the amount of base used.[15]

Analytical Methodologies

The structural elucidation of this compound is primarily achieved through spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.[15] Spectral data for ¹H NMR in various solvents like CDCl₃, acetonitrile, and CCl₄ are publicly available and show characteristic shifts for the protons on the propane backbone.[18]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound, which aids in its identification and molecular weight confirmation.[7][19]

-

Infrared (IR) Spectroscopy: IR spectral data can provide information about the functional groups present in the molecule.[7][19]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC methods can be used for the analysis of this compound. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[20]

Toxicology and Metabolism

This compound is considered a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2][5][13] It is a skin and eye irritant and may cause respiratory irritation.[5] Furthermore, there is limited evidence of it being a carcinogen, and it is suspected of causing cancer.[3][5]

While specific metabolic pathways for this compound are not extensively detailed, the metabolism of structurally similar halogenated alkanes, such as 1,2,3-trichloropropane and 1,3-dibromopropane, provides a likely model.[21][22] Metabolism is expected to proceed via two main pathways: cytochrome P450-mediated oxidation and glutathione (GSH) conjugation.[21] These pathways can lead to the formation of reactive intermediates, such as episulfonium ions, which can bind to macromolecules like DNA and proteins, contributing to cellular toxicity and carcinogenicity.[21]

Safety and Handling

Proper handling of this compound is critical due to its toxicity. It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[2][8][11] Use of personal protective equipment, including safety glasses, chemical-resistant gloves, and protective clothing, is mandatory to prevent skin and eye contact.[8][11]

Table 3: GHS Hazard Information for this compound

| Category | Information | Reference |

| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [6] |

| Signal Word | Warning | [6][8][13] |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH351: Suspected of causing cancer | [5][6] |

| Precautionary Statements | P261: Avoid breathing vaporsP280: Wear protective gloves/clothing/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][13][23] |

| Storage Class | 10 - Combustible liquids |

Applications

This compound has several applications in industrial and research settings:

-

Chemical Intermediate: It serves as a crucial intermediate in organic synthesis for producing pharmaceuticals, agrochemicals, and other brominated compounds.[1][11][15][24]

-

Flame Retardant: It is used in the manufacturing of flame-retardant materials, particularly for plastics and textiles.[9][11][24] Its mechanism involves the release of bromine radicals upon heating, which interrupts the combustion process.[9]

-

Solvent: It can be used as a solvent in certain chemical reactions and laboratory processes.[1][4][11][25]

-

Nematicide: It has been used as a soil fumigant to control nematodes, although this application is subject to regulatory scrutiny due to health and environmental concerns.[3][5]

References

- 1. CAS 96-11-7: this compound | CymitQuimica [cymitquimica.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | 96-11-7 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Propane, 1,2,3-tribromo- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [guidechem.com]

- 10. chembk.com [chembk.com]

- 11. This compound - High Purity at Affordable Pricing [sontaraorgano.in]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. This compound | 96-11-7 | TCI EUROPE N.V. [tcichemicals.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | 96-11-7 | Benchchem [benchchem.com]

- 16. prepchem.com [prepchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. This compound(96-11-7) 1H NMR spectrum [chemicalbook.com]

- 19. Propane, 1,2,3-tribromo- [webbook.nist.gov]

- 20. Propane, 1,2,3-tribromo- | SIELC Technologies [sielc.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. Metabolism of 1,3-dibromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tcichemicals.com [tcichemicals.com]

- 24. chemimpex.com [chemimpex.com]

- 25. This compound | 96-11-7 | FT43734 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Molecular Structure and Bonding in 1,2,3-Tribromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,2,3-tribromopropane. It details the synthesis, conformational analysis, and spectroscopic characterization of this haloalkane. The document presents quantitative data on bond lengths, bond angles, and spectroscopic parameters in structured tables. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided. Visualizations of the molecular structure, synthesis workflow, and reaction mechanisms are included to facilitate a deeper understanding of the compound's chemical properties.

Introduction

This compound (C₃H₅Br₃) is a halogenated propane derivative with significant applications in organic synthesis and as a research chemical.[1][2] Its chemical reactivity and physical properties are intrinsically linked to its molecular structure and bonding. A thorough understanding of its conformational preferences, bond parameters, and spectroscopic signatures is crucial for its effective utilization in research and development. This guide synthesizes experimental and theoretical data to provide a detailed overview of the molecular characteristics of this compound.

Molecular Structure and Bonding

The molecular structure of this compound has been investigated through spectroscopic techniques and computational methods. Due to the presence of two stereocenters, the molecule can exist in different conformations arising from rotation around the C1-C2 and C2-C3 bonds.

Conformational Analysis

Studies involving proton nuclear magnetic resonance (¹H NMR) spectroscopy have shown that the conformational equilibrium of this compound is solvent-dependent.[3][4] In nonpolar solvents, the most stable conformer is the one where the bromine atoms at C1 and C3 are in a gauche relationship to the bromine atom at C2, and the two terminal bromine atoms are anti to each other (AG- conformer).[3] This preference is attributed to attractive interactions between the bromine and hydrogen atoms.[3] In polar solvents, other rotamers contribute to the equilibrium, but the AG- form still plays a significant role.[4][5]

Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C1 - C2 | 1.54 | H - C1 - H | 106 |

| C2 - C3 | 1.54 | H - C1 - C2 | 109.4 |

| C1 - Br | 1.93 | Br - C1 - C2 | 113 |

| C2 - Br | 1.93 | H - C2 - C1 | 107.2 |

| C3 - Br | 1.93 | Br - C2 - C1 | 111 |

| C - H | 1.09 | C1 - C2 - C3 | 113 |

Table 1: Calculated bond lengths and angles for this compound.

Spectroscopic Properties

Spectroscopic analysis is a cornerstone for the structural elucidation of this compound. NMR and IR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the diastereotopic nature of the methylene protons. The spectrum exhibits signals corresponding to the methine proton (CHBr) and the two pairs of methylene protons (CH₂Br). The chemical shifts and coupling constants are sensitive to the solvent used.

| Solvent | δ (ppm) H-2 (quintet) | δ (ppm) H-1,3 (doublet of doublets) | J (Hz) |

| CDCl₃ | 4.363 | 3.92, 3.87 | |

| Acetonitrile | 4.519 | 3.979, 3.868 | J(A,B) = 4.60, J(A,C) = 6.64, J(B,C) = -11.21, J(B,C') = 0.32 |

| CCl₄ | 4.322 | 3.909, 3.815 | J(A,B) = 4.25, J(A,C) = 7.04, J(B,C) = -10.96, J(B,C') = 0.37 |

Table 2: ¹H NMR Spectral Data for this compound in various solvents.[6]

¹³C NMR Spectroscopy

Due to the symmetry of the molecule, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show two signals: one for the equivalent terminal carbons (C1 and C3) and one for the central carbon (C2).

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C1, C3 | 35 - 45 |

| C2 | 45 - 55 |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 2950 - 3050 | C-H stretching |

| 1400 - 1450 | CH₂ bending (scissoring) |

| 1200 - 1250 | CH₂ wagging |

| 600 - 700 | C-Br stretching |

Table 4: Characteristic IR Absorption Bands for this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is the electrophilic addition of bromine to allyl bromide.[7]

The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.

Experimental Protocols

Synthesis of this compound[7]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reactant Preparation: The flask is charged with allyl bromide (1.5 mol) and dry carbon tetrachloride (250 mL) and cooled to 0°C in an ice-salt bath.

-

Bromine Addition: Dry bromine (1.6 mol) is added dropwise from the dropping funnel while maintaining the temperature at 0°C. The addition is completed over approximately 1.5 hours.

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by vacuum distillation, collecting the fraction boiling at 92-93°C/10 mmHg.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare an 8 mol% solution of this compound in a deuterated solvent (e.g., CDCl₃, acetonitrile-d₃, or CCl₄) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1 s.

-

Pulse Angle: 30-45°.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 s.

-

Pulse Program: Proton-decoupled.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-